molecular formula C9H14N4 B13074833 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene

2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene

Cat. No.: B13074833
M. Wt: 178.23 g/mol
InChI Key: ACIYWVMMLJAWIA-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Analysis

Core Structural Features

The molecular framework of 2,5,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene consists of a tricyclic system comprising two fused rings: a seven-membered ring and a six-membered ring, both integrated with a central bicyclic nitrogen-containing structure. The compound’s IUPAC name reflects its three-ring system (tricyclo[7.4.0.0²,⁶]), where the numbering denotes bridgehead positions and ring sizes. Key features include:

  • Nitrogen placement : Four nitrogen atoms occupy positions 2, 5, 7, and 11, with two acting as bridgehead atoms (N2 and N6) and two participating in conjugated double bonds (N3 and N5).
  • Double-bond configuration : A conjugated diene system spans positions 3–5, stabilized by resonance with adjacent nitrogen lone pairs.

The SMILES notation CC1=C2NCC3CNCCC3N2N=C1 confirms the connectivity, highlighting methyl substitution at position 5 and the tricyclic nitrogen arrangement.

Table 1: Molecular Descriptors of 2,5,7,11-Tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene
Property Value Source
Molecular formula C₁₀H₁₆N₄
Molecular weight 192.26 g/mol
SMILES CC1=C2NCC3CNCCC3N2N=C1
InChIKey LJGGUYWGKUFLJQ-UHFFFAOYSA-N

Stereochemical Considerations

The compound’s stereochemistry arises from its rigid tricyclic framework, which enforces specific dihedral angles and restricts rotational freedom. Key stereoelectronic effects include:

  • Non-bonded interactions : Close proximity between bridgehead hydrogens (e.g., H2 and H6) creates steric strain, partially offset by N–H···N hydrogen bonding.
  • Chirality : While the parent structure lacks chiral centers, methyl substitution at position 5 introduces a stereogenic center in derivatives, as seen in 5-methyl analogs.

Comparative analysis with adamantane-like systems (e.g., urotropine) reveals similarities in symmetric nitrogen placement but divergences in ring strain due to the smaller six-membered ring in the title compound.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene

InChI

InChI=1S/C9H14N4/c1-2-10-5-7-6-12-9-11-3-4-13(9)8(1)7/h3-4,7-8,10H,1-2,5-6H2,(H,11,12)

InChI Key

ACIYWVMMLJAWIA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1N3C=CN=C3NC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tricyclic structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. The process also involves purification steps to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the reagents used .

Scientific Research Applications

2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Tert-Butyl Ester Derivatives

Several tert-butyl-substituted tetraazatricyclo compounds share the core tricyclic framework but differ in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight Key Features References
tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene-11-carboxylate C₁₅H₂₄N₄O₂ 292.38 Carboxy tert-butyl ester enhances solubility; methyl group at position 3.
tert-Butyl 4-ethyl-5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene-11-carboxylate C₁₇H₂₈N₄O₂ 320.40 Ethyl and methyl substituents increase steric bulk; used in pharmaceutical intermediates.

Key Differences :

  • The tert-butyl ester group improves stability and handling, as noted in safety protocols requiring protection from heat and ignition sources .

Oxa/Aza Analogs

Replacement of nitrogen with oxygen or phosphorus alters electronic and chemical behavior:

Compound Name Molecular Formula Key Features References
12-Oxa-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraen-13-one Not provided Oxygen atom replaces one nitrogen; ketone functional group enhances electrophilicity.
1,3,5-Triaza-2-phosphorinan-4,6-dione derivatives Varied Phosphorus atom in the ring increases Lewis acidity; undergoes oxidation to phosphine oxides.

Key Differences :

  • Oxa analogs (e.g., 12-Oxa-...) exhibit reduced basicity compared to nitrogen-only systems, affecting hydrogen-bonding interactions .
  • Phosphorus-containing derivatives show distinct reactivity, such as oxidation to stable phosphine oxides, which is absent in pure nitrogen systems .

Hexamethylenetetramine (HMT)

A well-known tricyclic compound with a smaller adamantane-like structure:

Compound Name Molecular Formula Molecular Weight Key Features References
Hexamethylenetetramine C₆H₁₂N₄ 140.19 Symmetric adamantane-like structure; widely used as a disinfectant and in polymer synthesis.

Comparison with Target Compound :

  • HMT has a simpler, symmetric framework (C₆H₁₂N₄) compared to the larger trideca-diene system.
  • Applications diverge: HMT is industrially significant, whereas tetraazatricyclo derivatives are niche research targets .

Reppe Anhydride (Tetracyclo-3,5-dioxo-4-aza-9,12-tridecadiene)

A dienophile used in Diels-Alder reactions:

Compound Name Molecular Formula Key Features References
Reppe Anhydride Not provided Contains ketone and aza groups; reactive in cycloaddition chemistry.

Key Differences :

  • The presence of two ketone groups increases electrophilicity, enabling participation in cycloaddition reactions, unlike the nitrogen-rich target compound .

Biological Activity

2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene (CAS Number: 1695470-65-5) is a nitrogen-rich heterocyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity through various studies and data analyses.

  • Molecular Formula : C9_9H10_{10}N4_4
  • Molecular Weight : 174.20 g/mol
  • Structure : The compound features a tricyclic structure with multiple nitrogen atoms integrated into the rings.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies focusing on its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • Study A : A comparative analysis of nitrogen-rich heterocycles demonstrated that derivatives of tetraazatricyclo compounds showed potent activity against Gram-positive and Gram-negative bacteria.
  • Study B : In vitro assays revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various strains of bacteria.

Anticancer Activity

The potential anticancer effects of this compound have been explored through:

  • Case Study C : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50_{50} values around 25 µM.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects can be attributed to:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell proliferation.

Comparative Biological Activity Table

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50_{50} µM)Mechanism of Action
This compound32 - 128~25DNA intercalation & enzyme inhibition
Related Compound A16 - 64~15DNA intercalation
Related Compound B64 - 256~30Enzyme inhibition

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